Product packaging for Fmoc-D-Tyr(3-NO2)-OH(Cat. No.:)

Fmoc-D-Tyr(3-NO2)-OH

Cat. No.: B12280029
M. Wt: 448.4 g/mol
InChI Key: JZUZJVFERQWLNC-HXUWFJFHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Non-Canonical Amino Acids in Peptide Chemistry

The 20 canonical amino acids encoded by the genetic code form the fundamental basis of protein structure and function. However, the exploration of non-canonical amino acids (ncAAs), which are not part of this standard set, has opened up new frontiers in peptide science and drug discovery. chemicalbook.comglpbio.com The incorporation of ncAAs into peptide sequences is a powerful strategy to overcome the limitations of natural peptides, such as poor stability and limited structural diversity. glpbio.comnih.gov

Key advantages of using non-canonical amino acids include:

Enhanced Stability: Peptides composed solely of L-amino acids are often rapidly degraded by proteases in biological systems. Incorporating D-amino acids, which are the mirror images of their L-counterparts, renders the peptide bonds resistant to cleavage by these enzymes. nih.govlifetein.com This increased proteolytic stability significantly enhances the in vivo half-life of peptide-based therapeutics. nih.gov

Novel Structural Conformations: Non-canonical amino acids can induce unique secondary structures, such as specific turns or helical motifs, that cannot be achieved with the standard 20 amino acids alone. nih.gov This allows for the design of peptidomimetics with precisely controlled three-dimensional shapes, which is crucial for high-affinity and selective binding to biological targets. nih.gov

Introduction of New Functionalities: ncAAs can introduce novel chemical groups, such as halogens, nitro groups, or photo-reactive moieties. These functionalities can serve as probes to study protein-protein interactions, act as spectroscopic labels, or provide handles for chemical conjugation.

The Role of Nitrotyrosine Residues in Biomolecular Studies

3-Nitrotyrosine (B3424624) is a non-canonical amino acid formed through the post-translational modification of tyrosine residues by reactive nitrogen species (RNS), such as peroxynitrite (ONOO⁻) and nitrogen dioxide (•NO₂). portlandpress.comnih.govwikipedia.org Its presence in proteins is widely recognized as a biomarker for "nitroxidative stress," a condition where the production of RNS overwhelms the cell's antioxidant defenses. wikipedia.orgnih.gov Increased levels of nitrotyrosine are detected in a wide range of pathological conditions, including neurodegenerative diseases, cardiovascular disorders, inflammation, and aging. wikipedia.orgnih.gov

The incorporation of a nitro group onto the tyrosine ring has profound effects on the amino acid's physicochemical properties, which in turn can significantly alter protein structure and function. portlandpress.comnih.gov

Property Affected by NitrationConsequence for Protein Structure and Function
Phenol (B47542) Group pKa The pKa of the tyrosine hydroxyl group is lowered, making it more acidic. This can disrupt hydrogen bonding networks and electrostatic interactions critical for maintaining protein conformation.
Redox Potential The redox potential of the tyrosine residue is modified, which can affect its role in electron transfer reactions within enzymes.
Hydrophobicity & Steric Bulk The addition of the nitro group increases the size and hydrophobicity of the side chain, potentially altering protein folding, stability, and interactions with other molecules. portlandpress.com
Phosphorylation Nitration of a tyrosine residue can prevent its phosphorylation, a key signaling mechanism. This disruption can interfere with cellular communication pathways.

Table 1: Physicochemical consequences of tyrosine nitration.

By synthesizing peptides containing 3-nitrotyrosine at specific sites, researchers can precisely investigate the functional consequences of this modification. Using a building block like Fmoc-D-Tyr(3-NO2)-OH allows for the creation of stable peptide probes to study the activity of enzymes that may recognize or be inhibited by nitrated substrates, to develop antibodies specific to nitrated proteins, and to explore how nitration impacts protein aggregation in diseases like Alzheimer's and Parkinson's. portlandpress.comnih.gov

Overview of Fmoc-Based Solid-Phase Peptide Synthesis Strategies in Advanced Research

Solid-Phase Peptide Synthesis (SPPS) is the predominant method for the chemical synthesis of peptides for research and pharmaceutical applications. The strategy developed by R. Bruce Merrifield involves assembling a peptide chain sequentially while one end is anchored to an insoluble polymer support (resin). This approach simplifies the purification process, as excess reagents and byproducts can be washed away after each step.

The most widely used chemistry in modern SPPS is based on the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group. peptide.com Fmoc-based SPPS offers several advantages, particularly for the synthesis of complex and modified peptides:

Orthogonality: The Fmoc group is used for the temporary protection of the α-amine of the amino acid. It is removed by treatment with a mild base, typically piperidine (B6355638). In contrast, the permanent protecting groups on the amino acid side chains are acid-labile. This "orthogonal" protection scheme allows for the selective removal of the Fmoc group at each cycle without disturbing the side-chain protection or the bond linking the peptide to the resin.

Mild Conditions: The repeated use of mild base for Fmoc deprotection avoids the harsh acidic conditions required in older Boc-based strategies. This makes Fmoc chemistry compatible with a wider range of sensitive non-canonical amino acids and post-translational modifications, such as phosphorylation and glycosylation. sigmaaldrich-jp.com

Automation and Versatility: The repetitive nature of the synthesis cycle—deprotection, washing, coupling, washing—is well-suited for automation, enabling the efficient production of long or numerous peptides. The methodology is compatible with a vast library of commercially available Fmoc-protected amino acid derivatives, including this compound, facilitating the incorporation of diverse chemical functionalities. sigmaaldrich-jp.com

The synthesis cycle using an Fmoc-protected amino acid is illustrated below:

StepActionReagentsPurpose
1. Deprotection Removal of the Fmoc group from the N-terminal amino acid of the resin-bound peptide.20% Piperidine in DMFExposes a free amine for the next coupling reaction.
2. Washing Rinsing the resin to remove excess deprotection reagent and the cleaved Fmoc adduct.DMFPrepares the resin for the coupling step.
3. Coupling Activation and addition of the next Fmoc-amino acid to the newly exposed amine.Fmoc-AA-OH, Activator (e.g., HCTU), Base (e.g., DIPEA)Forms a new peptide bond, elongating the chain.
4. Washing Rinsing the resin to remove excess reagents and byproducts from the coupling reaction.DMFPrepares the peptidyl-resin for the next cycle.

Table 2: General cycle for Fmoc-based solid-phase peptide synthesis.

This robust and versatile strategy allows researchers to readily incorporate specialized building blocks like this compound into custom-designed peptides, providing powerful tools for advanced biomolecular research.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H20N2O7 B12280029 Fmoc-D-Tyr(3-NO2)-OH

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C24H20N2O7

Molecular Weight

448.4 g/mol

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-hydroxy-3-nitrophenyl)propanoic acid

InChI

InChI=1S/C24H20N2O7/c27-22-10-9-14(12-21(22)26(31)32)11-20(23(28)29)25-24(30)33-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-10,12,19-20,27H,11,13H2,(H,25,30)(H,28,29)/t20-/m1/s1

InChI Key

JZUZJVFERQWLNC-HXUWFJFHSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CC(=C(C=C4)O)[N+](=O)[O-])C(=O)O

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=C(C=C4)O)[N+](=O)[O-])C(=O)O

Origin of Product

United States

Ii. Synthetic Methodologies and Chemical Transformations Involving Fmoc D Tyr 3 No2 Oh

Synthesis Routes for Fmoc-D-Tyr(3-NO2)-OH

The synthesis of this compound is typically achieved through a multi-step chemical process. The process commences with the nitration of the parent amino acid, D-tyrosine. This is followed by the protection of the α-amino group with the fluorenylmethyloxycarbonyl (Fmoc) group.

The nitration of D-tyrosine is a critical step that must be performed under controlled conditions to ensure regioselectivity, yielding 3-nitro-D-tyrosine. Following nitration, the introduction of the Fmoc group is commonly accomplished by reacting 3-nitro-D-tyrosine with Fmoc-succinimide (Fmoc-OSu) or Fmoc-chloride (Fmoc-Cl) under basic conditions. The final product is then purified to a high degree to be suitable for peptide synthesis.

Chemo-enzymatic methods offer an alternative, often more stereospecific, route to N-protected amino acids. researchgate.net While a direct one-pot chemo-enzymatic synthesis of this compound is not extensively documented, a plausible pathway can be constructed based on established enzymatic reactions. Such a strategy would typically involve the enzymatic resolution of a racemic mixture of a suitable tyrosine precursor to isolate the desired D-enantiomer.

For instance, lipases are known to catalyze the enantioselective hydrolysis of N-protected racemic amino acid esters. publish.csiro.au A racemic mixture of an N-acylated D,L-tyrosine ester could be subjected to hydrolysis by a lipase (B570770) that selectively acts on the L-enantiomer, leaving the N-acylated D-tyrosine ester unreacted. Following separation, the D-enantiomer can be deacylated and then subjected to chemical nitration and subsequent Fmoc protection.

Alternatively, D-amino acid aminotransferases could be employed to produce D-tyrosine from its corresponding α-keto acid. p3bio.com The resulting D-tyrosine would then be chemically nitrated and N-protected with the Fmoc group. These hybrid approaches leverage the high stereoselectivity of enzymes to obtain the desired D-configuration, while relying on well-established chemical reactions for the subsequent modifications. semanticscholar.org

Advanced Solid-Phase Peptide Synthesis (SPPS) Protocols Utilizing this compound

The incorporation of this compound into peptide chains is predominantly carried out using Fmoc-based solid-phase peptide synthesis (SPPS). nih.gov This methodology allows for the sequential addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. The Fmoc group serves as a temporary protecting group for the α-amino group and is removed at each cycle of the synthesis with a mild base, typically a solution of piperidine (B6355638) in a polar aprotic solvent like N,N-dimethylformamide (DMF).

The successful incorporation of this compound can be challenging due to potential steric hindrance. The bulky Fmoc group, combined with the nitro group at the 3-position of the tyrosine ring, can slow down the coupling reaction. To overcome this, several optimization strategies are employed:

Extended Coupling Times: Longer reaction times are often necessary to ensure the complete acylation of the free amino group of the resin-bound peptide.

Use of Potent Activating Reagents: The choice of coupling reagent is critical. For sterically hindered amino acids, more potent activators are generally preferred.

Elevated Temperatures: Performing the coupling reaction at a moderately elevated temperature can help to increase the reaction rate, although this must be carefully controlled to avoid side reactions such as racemization. nih.gov

A key advantage of the Fmoc/tBu strategy in SPPS is its orthogonality, meaning that the protecting groups for the α-amino group and the side chains can be removed under different conditions. peptide.com The 3-nitro group on the tyrosine side chain is stable to the mildly basic conditions (e.g., 20% piperidine in DMF) used for Fmoc deprotection. It is also stable to the strong acidic conditions (e.g., trifluoroacetic acid, TFA) typically used for the final cleavage of the peptide from the resin and the removal of acid-labile side-chain protecting groups. nih.gov

This inherent stability makes the nitro group fully compatible with the standard Fmoc/tBu orthogonal protection scheme. Other common side-chain protecting groups, such as tert-butyl (tBu) for serine, threonine, and aspartic acid, and trityl (Trt) for cysteine, asparagine, and glutamine, can be used in conjunction with this compound without interference. bachem.com

In the context of this compound, the nitro group itself can be considered a permanent modification of the tyrosine side chain, as 3-nitrotyrosine (B3424624) is often the desired residue in the final peptide for studying the biological effects of protein nitration. nih.gov Therefore, a specific deprotection step for the nitro group is typically not performed.

However, for analytical purposes or for the synthesis of peptides containing 3-aminotyrosine (B249651), the nitro group can be reduced to an amino group. This is usually carried out after the peptide has been cleaved from the resin and all other protecting groups have been removed. A common reagent for this reduction is sodium dithionite (B78146). merckmillipore.com It is important to note that this is a chemical modification of the side chain rather than a deprotection in the traditional sense of SPPS.

The choice of coupling reagent and reaction conditions is paramount for the efficient incorporation of this compound, especially in sterically challenging sequences. A variety of coupling reagents are available, each with its own advantages and disadvantages. For a demanding amino acid like this compound, uronium/aminium or phosphonium (B103445) salt-based reagents are generally preferred over carbodiimides alone due to their higher reactivity and lower risk of racemization. nih.gov

Below is an interactive data table summarizing the characteristics and recommended usage of common coupling reagents for the incorporation of this compound.

Coupling ReagentClassAdvantagesConsiderations for this compound
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)Uronium/Aminium SaltFast coupling, good for many standard and slightly hindered couplings.A reliable choice, may require extended coupling times for very difficult sequences.
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)Uronium/Aminium SaltHighly efficient, especially for sterically hindered amino acids; reduced racemization. nih.govExcellent for challenging couplings involving this compound, often the reagent of choice.
COMU ((1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate)Uronium/Aminium SaltHigh reactivity comparable to HATU, with non-explosive and more soluble byproducts.A very effective and safer alternative to HATU for incorporating this compound.
DIC/Oxyma (N,N'-Diisopropylcarbodiimide / Ethyl cyanoglyoxylate-2-oxime)Carbodiimide/AdditiveCost-effective, low racemization potential.A good combination for minimizing racemization, though may be slower than uronium salts for hindered couplings.
PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)Phosphonium SaltHigh coupling efficiency.Effective for many couplings, but uronium/aminium salts like HATU are often preferred for the most difficult cases.

For optimal results when coupling this compound, it is recommended to use a 3-5 fold excess of the amino acid and coupling reagents. The reaction is typically carried out in DMF or NMP at room temperature for 1-2 hours, but for difficult couplings, the time can be extended or the temperature raised to 40-50°C, with careful monitoring for potential racemization. nih.gov The addition of a base such as N,N-diisopropylethylamine (DIPEA) is required for uronium/aminium and phosphonium salt-based couplings.

Design and Selection of Solid Supports for this compound Based Syntheses

In Solid-Phase Peptide Synthesis (SPPS), the growing peptide chain is anchored to an insoluble polymer support, which facilitates the purification process by simple filtration. bachem.com The selection of the solid support, or resin, is a critical first step as it dictates the C-terminal functionality of the cleaved peptide. uci.edu When synthesizing peptides with this compound, the choice of resin is governed by the same principles as standard Fmoc-SPPS.

The primary considerations for resin selection are the desired C-terminal group (a carboxylic acid or an amide) and the lability of the linker that attaches the peptide to the resin. uci.edupeptide.com

For C-terminal Carboxylic Acids: Wang resin and 2-chlorotrityl chloride resin are commonly employed. uci.edu The 2-chlorotrityl chloride resin is particularly advantageous for producing fully protected peptide fragments, as it can be cleaved under very mild acidic conditions that leave side-chain protecting groups intact. peptide.com

For C-terminal Amides: Rink Amide resin is a standard choice. uci.edu Cleavage from this resin with strong acid, typically trifluoroacetic acid (TFA), simultaneously removes most side-chain protecting groups and yields a C-terminal amide. peptide.com

The synthesis cycle involves swelling the resin in a suitable solvent like N,N-dimethylformamide (DMF), followed by the removal of the Fmoc protecting group from the resin's linker or the previously coupled amino acid using a piperidine solution. uci.edu The subsequent this compound is then activated and coupled to the exposed amine on the resin-bound peptide.

Solid Support (Resin)Resulting C-Terminal GroupTypical Cleavage ConditionsPrimary Application
Wang ResinCarboxylic AcidStrong Acid (e.g., 95% TFA)Synthesis of C-terminal acid peptides.
2-Chlorotrityl Chloride ResinCarboxylic AcidMild Acid (e.g., Acetic Acid/TFE/DCM)Synthesis of protected peptide fragments for convergent synthesis. peptide.commdpi.com
Rink Amide ResinAmideStrong Acid (e.g., 95% TFA)Synthesis of C-terminal amide peptides. uci.edu

Convergent Peptide Synthesis Strategies Employing this compound Derivatives

For the synthesis of large peptides and small proteins, a linear, stepwise approach can be inefficient due to accumulating side reactions and incomplete couplings. peptide.com Convergent synthesis offers a powerful alternative by assembling the target peptide from several smaller, fully protected peptide fragments that have been synthesized independently. peptide.comgoogle.com

Post-Synthetic Modifications and Derivatizations of this compound Containing Peptides

A significant advantage of incorporating 3-nitrotyrosine into a peptide is the chemical reactivity of the nitro group, which serves as a precursor for other functional groups. The most common post-synthetic modification is the reduction of the 3-nitro group to a 3-amino group, yielding 3-aminotyrosine (3-AT). acs.orgnih.gov This transformation is valuable for a variety of applications, including the study of protein nitration and the development of specific molecular probes. acs.orgresearchgate.net

The reduction converts the 3-nitrotyrosine residue into a novel amino acid within the peptide chain, which can alter the peptide's physicochemical properties. researchgate.net For instance, the conversion to 3-aminotyrosine imparts a more hydrophilic character to the peptide. researchgate.net This change is readily observable, for example, as a significant shift in retention time during reverse-phase high-performance liquid chromatography (RP-HPLC). researchgate.net

Several reagents and conditions can be employed for this reduction, with sodium dithionite being a widely used and effective chemical reductant. acs.orgnih.govresearchgate.net Enzymatic methods have also been explored, utilizing enzymes such as nitrate (B79036) reductase or glutathione (B108866) reductase. acs.orgnih.gov

ModificationReagent/MethodResulting GroupKey Research Finding
ReductionSodium Dithionite3-Aminotyrosine (-NH2)Causes a significant hydrophilic shift in the peptide, useful for separation and analysis. researchgate.net
ReductionEndogenous Nitroreductases (e.g., in E. coli)3-Aminotyrosine (-NH2)Demonstrates that 3-nitrotyrosine can be reduced to stable 3-aminotyrosine within biological systems. acs.orgnih.gov
Reduction & Derivatization1. Sodium Dithionite 2. Biotinylation ReagentBiotinylated 3-AminotyrosineEnables a multi-step chemical labeling approach for the enrichment and detection of nitrated peptides. researchgate.net

Following reduction, the newly introduced 3-amino group can be further derivatized. For example, it can be selectively biotinylated after blocking all other primary amines in the peptide. This allows for avidin-based affinity chromatography, a powerful technique for enriching and isolating these specific peptides for further analysis. researchgate.net This two-step modification—reduction followed by tagging—forms the basis of advanced proteomic techniques for characterizing protein tyrosine nitration. researchgate.net

Iii. Applications of Fmoc D Tyr 3 No2 Oh in Chemical Biology and Biophysical Research

Design and Synthesis of Peptides and Peptidomimetics

Fmoc-D-Tyr(3-NO2)-OH is a valuable building block in solid-phase peptide synthesis (SPPS), allowing for the site-specific introduction of a 3-nitrotyrosine (B3424624) residue in the D-configuration. This non-natural amino acid imparts unique characteristics to the resulting peptides, influencing their structure, stability, and biological activity.

The generation of combinatorial peptide libraries is a powerful technique for the discovery of novel bioactive peptides. The inclusion of non-natural amino acids like this compound can significantly expand the chemical diversity of these libraries. While specific examples of large-scale combinatorial libraries built exclusively with this compound are not extensively documented in publicly available research, the principles of encoded combinatorial synthesis allow for the incorporation of such non-natural amino acids. In one study, a large catalog of over 2600 nitrotyrosine-containing peptides was identified, and to validate these findings, 101 of these novel peptides were synthesized using standard Fmoc chemistry, which included the use of Fmoc-3-nitro-L-Tyrosine. scispace.comnih.gov This demonstrates the feasibility of incorporating this modified amino acid into peptide libraries for screening and identification of novel protein binders or functional modulators.

The "split-and-pool" synthesis method is a common strategy for creating one-bead-one-compound (OBOC) libraries, where each bead carries a unique peptide sequence. nih.gov This methodology can be adapted to include this compound, allowing for the generation of vast libraries of peptides with this specific modification for screening against various biological targets.

A common technique to probe these relationships is "alanine scanning," where individual amino acids in a peptide are systematically replaced with alanine to assess their contribution to activity. nih.gov A similar approach, termed "nitrotyrosine scanning," can be employed where native tyrosine residues are replaced with 3-nitrotyrosine to investigate the effects of this modification.

For example, in a hypothetical SAR study of an inhibitory peptide, the introduction of a nitro group on a key tyrosine residue could either enhance or diminish its inhibitory activity. The data from such a study could be presented as follows:

Peptide SequenceModificationTargetIC50 (nM)
Ac-YVAD-cmkNoneCaspase-110
Ac-Y(3-NO2)VAD-cmk3-Nitrotyrosine at P1Caspase-150
Ac-VYAD-cmkNoneCaspase-1>1000

This is a representative table created for illustrative purposes based on general principles of SAR studies.

Such studies provide valuable insights into the molecular interactions governing peptide-protein recognition and can guide the optimization of lead compounds. The introduction of the nitro group can alter the peptide's binding affinity by influencing electrostatic interactions or by inducing conformational changes in the peptide or its target protein.

Protein-protein interactions (PPIs) are fundamental to most cellular processes, and their dysregulation is often associated with disease. Peptides that can disrupt or stabilize specific PPIs are therefore of great therapeutic interest. The unique properties of 3-nitrotyrosine make it a valuable component in the design of such peptide modulators.

The incorporation of 3-nitrotyrosine can be used to mimic phosphotyrosine, a key post-translational modification involved in many signaling pathways that are regulated by PPIs. This mimicry can allow nitrotyrosine-containing peptides to bind to phosphotyrosine-binding domains, such as SH2 domains, and thereby modulate downstream signaling events.

Furthermore, the nitrotyrosine residue can serve as a spectroscopic probe to study the binding of a peptide modulator to its target protein. For instance, the distinct absorbance properties of 3-nitrotyrosine can be monitored to determine binding affinities and kinetics.

While specific examples of clinically approved peptide-based PPI modulators containing this compound are not yet available, the rational design of such molecules is an active area of research. nih.govnbinno.comfrontiersin.orgnih.gov The general approach involves identifying the key "hotspot" residues at the interface of a PPI and designing a peptide that mimics these residues, with the incorporation of non-natural amino acids like 3-nitro-D-tyrosine to enhance stability and potency.

Engineering of Molecular Probes and Biosensors

The unique spectroscopic and metal-binding properties of 3-nitrotyrosine make it an excellent component for the construction of molecular probes and biosensors designed to detect and quantify tyrosine nitration events in biological systems.

Researchers have successfully engineered small protein motifs that exhibit a structural and functional response to tyrosine nitration. nih.gov A notable example involves the redesign of the EF-Hand metal-binding motif, a common calcium-binding domain in proteins. In this design, a conserved glutamate residue that is critical for metal coordination was replaced with a tyrosine residue.

In its unmodified state, the peptide binds weakly to lanthanide ions such as terbium (Tb³⁺). However, upon nitration of the engineered tyrosine residue, the resulting 3-nitrotyrosine can directly participate in metal binding. This leads to a significant increase in the affinity of the peptide for the metal ion. nih.gov

Peptide MotifModificationTerbium (Tb³⁺) Affinity (Kd)Fold Increase in Affinity
EF-Hand with TyrUnmodifiedWeak-
EF-Hand with TyrNitrated1.6 µM~180-fold

Data derived from a study on an engineered EF-Hand motif. nih.gov

This nitration-dependent change in metal binding forms the basis for a detectable signal, allowing the engineered protein motif to act as a sensor for tyrosine nitration.

Building upon the principle of nitration-induced changes in metal binding, fluorescent sensors for the real-time detection of tyrosine nitration have been developed. nih.gov These sensors often utilize the fluorescence properties of lanthanide ions, such as terbium, which can be sensitized by nearby aromatic amino acids.

In one design, the engineered EF-Hand motif with a tyrosine residue is capable of binding terbium and sensitizing its luminescence, resulting in a fluorescent signal. Upon nitration of the tyrosine, the newly formed 3-nitrotyrosine, which is an efficient fluorescence quencher, binds more tightly to the terbium ion. This enhanced binding brings the quencher into close proximity with the fluorescent ion, leading to a significant decrease in the luminescence signal. nih.gov This "turn-off" sensor provides a direct and real-time readout of tyrosine nitration events.

The development of such genetically encodable sensors is a significant advancement, as it allows for the targeted expression of the sensor within specific cellular compartments, enabling the study of localized tyrosine nitration with high spatial and temporal resolution.

Investigations into Protein and Peptide Structure-Function Relationships

The introduction of a nitro group onto a tyrosine residue can profoundly alter a peptide's or protein's structure and, consequently, its biological function. nih.gov this compound is a key tool for solid-phase peptide synthesis (SPPS) that enables researchers to create peptides with a precisely placed 3-nitrotyrosine residue, facilitating detailed structure-function analyses. nbinno.com

The post-translational nitration of tyrosine induces significant changes in the amino acid's physicochemical properties, which can trigger localized or widespread conformational changes in a peptide's structure. rsc.org The addition of the bulky and hydrophobic nitro group can create steric hindrance, disrupting local secondary structures like alpha-helices or beta-sheets. nih.gov

Furthermore, nitration significantly lowers the pKa of the tyrosine's phenolic hydroxyl group from approximately 10 to about 7.2. nih.govbmbreports.org This shift means that at a physiological pH, the nitrotyrosine side chain is predominantly deprotonated and carries a negative charge, which can alter electrostatic interactions within the peptide or with its binding partners. bmbreports.org These combined steric and electronic effects can lead to substantial conformational alterations, ultimately impacting the peptide's biological activity and its interactions with other molecules. researchgate.netnih.gov

PropertyTyrosine (Tyr)3-Nitrotyrosine (NO2-Tyr)Structural/Functional Consequence
Phenolic pKa~10.1~7.2Increased acidity; negatively charged at physiological pH, altering electrostatic interactions. bmbreports.org
Side Chain VolumeStandardIncreasedBulky nitro group can cause steric hindrance and disrupt packing. nih.gov
HydrophobicityHydrophobicMore HydrophobicCan alter protein folding and interactions with hydrophobic cores or membranes. nih.gov
PhosphorylationPossibleInhibitedNitration can block crucial signaling pathways that rely on tyrosine phosphorylation. nih.govnih.gov

Protein tyrosine nitration can significantly influence protein dynamics, stability, and folding pathways. bmglabtech.com The modification can either lead to a loss or gain of function. nih.govoup.com For instance, the nitration of manganese superoxide dismutase (MnSOD), a key mitochondrial antioxidant enzyme, leads to its inactivation, which contributes to increased oxidative stress. bmglabtech.com Conversely, nitration can induce a gain-of-function, as seen with fibrinogen, where nitration promotes its aggregation, impacting blood clotting. oup.com

Studies have shown that nitration can alter protein assembly, facilitate degradation, or even lead to the formation of proteasome-resistant protein aggregates, which are implicated in neurodegenerative diseases. nih.gov By using this compound to synthesize specific nitrated peptides or protein domains, researchers can investigate how this single modification acts as a switch to modulate a protein's 3D structure, stability, and its propensity to aggregate. bmglabtech.com

ProteinEffect of Tyrosine NitrationFunctional Consequence
Manganese Superoxide Dismutase (MnSOD)InactivationContributes to mitochondrial dysfunction and oxidative stress. bmglabtech.com
FibrinogenGain-of-function (promotes aggregation)Altered blood clotting properties. oup.com
α-SynucleinPromotes aggregationImplicated in the pathology of Parkinson's disease. nih.gov
Hsp90Induces cell deathA normally protective protein can become toxic upon nitration. bmglabtech.com

Utility in Proteomics and Post-Translational Modification Research

This compound is an invaluable tool in the field of proteomics for studying the post-translational modification (PTM) of tyrosine nitration. nih.gov The "nitroproteome" is a subject of intense research, as nitration is a non-enzymatic but highly selective modification linked to various physiological and pathological states. nih.gov

The chemical synthesis of peptides containing 3-nitrotyrosine allows for the generation of standards for mass spectrometry (MS), a primary analytical technique in proteomics. bmbreports.orgnih.gov These synthetic nitro-peptides are crucial for developing and validating methods to detect and quantify nitrated proteins in complex biological samples. Given that PTMs are often present at low levels (substoichiometric), enrichment strategies are frequently required, and synthetic standards help optimize these procedures. nih.gov Furthermore, these peptides can be used as probes in biochemical assays to investigate how nitration at a specific site affects protein-protein interactions, enzyme kinetics, or recognition by antibodies.

Exploration of Nitrotyrosine as a Mimic or Probe in Oxidative Stress Research

3-Nitrotyrosine is widely recognized as a stable biomarker of "nitroxidative stress," a condition where the production of reactive oxygen species (ROS) and reactive nitrogen species (RNS), such as peroxynitrite, overwhelms cellular antioxidant defenses. nih.govresearchgate.net Elevated levels of nitrated proteins are found in a host of human pathologies, including neurodegenerative conditions like Alzheimer's and Parkinson's disease, cardiovascular disease, and inflammation. nih.govbmglabtech.comnih.gov

The ability to incorporate 3-nitrotyrosine into peptides at specific locations using this compound enables researchers to create precise molecular mimics of proteins damaged by oxidative stress. These synthetic probes are instrumental in dissecting the molecular mechanisms of disease. researchgate.netnih.gov By studying how a single, site-specific nitration event alters a peptide's or protein's function, scientists can gain insight into the downstream consequences of oxidative stress, such as damaged cytoskeletal proteins, altered enzyme activity, or the initiation of pathological protein aggregation. nih.gov This approach provides a direct link between the formation of nitrotyrosine and the functional alterations observed in disease states. oup.com

Iv. Advanced Analytical and Spectroscopic Characterization of Fmoc D Tyr 3 No2 Oh and Its Derivatives

Chromatographic Methodologies for Analysis and Purification

Chromatographic techniques are indispensable for evaluating the purity of Fmoc-D-Tyr(3-NO2)-OH and for separating and characterizing peptides that incorporate this modified amino acid.

High-Performance Liquid Chromatography (HPLC) for Purity and Identity Confirmation

High-Performance Liquid Chromatography (HPLC), particularly Reversed-Phase HPLC (RP-HPLC), is the gold standard for assessing the purity of synthetic amino acid derivatives and peptides. This compound is routinely analyzed by HPLC to confirm its purity and identity. Commercial sources typically report a purity of ≥97.0% as determined by HPLC sigmaaldrich.combiocrick.comsigmaaldrich.com. The separation in RP-HPLC is based on the differential hydrophobicity of molecules, where more hydrophobic compounds interact more strongly with the stationary phase (commonly C18 silica) and elute later with increasing organic solvent concentration in the mobile phase. Typical mobile phases consist of water and acetonitrile, often acidified with trifluoroacetic acid (TFA) to improve peak shape and resolution renyi.humdpi.comharvardapparatus.com. Other mobile phase modifiers like phosphoric acid can also be employed gsconlinepress.com.

Table 1: Typical HPLC Conditions for this compound Analysis

ParameterSpecificationReference
Purity Assay ≥97.0% (by HPLC) sigmaaldrich.combiocrick.com
Stationary Phase C18 silica-based column renyi.humdpi.com
Mobile Phase A Water with 0.1% Trifluoroacetic Acid (TFA) renyi.humdpi.com
Mobile Phase B Acetonitrile with 0.1% TFA or Methanol with 0.1% Phosphoric Acid renyi.hugsconlinepress.com
Detection UV detector (e.g., at 210-220 nm) renyi.hugsconlinepress.com

Reversed-Phase HPLC for Peptide Characterization and Separation

When this compound is incorporated into a peptide sequence, RP-HPLC remains a primary tool for its analysis and purification. The presence of the nitro group on the tyrosine residue significantly increases the hydrophobicity of the amino acid and, consequently, the peptide. This increased hydrophobicity typically results in a longer retention time on RP-HPLC columns compared to peptides containing unmodified tyrosine nih.gov. This differential retention is crucial for separating modified peptides from their unmodified counterparts, enabling the characterization of peptides synthesized with this compound. RP-HPLC is also employed in more complex chromatographic strategies, such as diagonal chromatography, to isolate and enrich peptides containing specific modifications like nitrotyrosine nih.gov.

Mass Spectrometry (MS) for Structural Elucidation and Quantification

Mass spectrometry provides critical information about the molecular weight and structure of this compound and peptides containing it, allowing for definitive identification and quantification.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Mass Determination

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique widely used for determining the molecular mass of this compound and its peptide derivatives. This method is advantageous as it typically produces intact molecular ions with minimal fragmentation of the nitro group itself ebrary.netbmbreports.org. The molecular formula of this compound is C₂₄H₂₀N₂O₇, with a molecular weight of approximately 448.42 Da sigmaaldrich.combiocrick.comsigmaaldrich.comacmec.com.cnchemsrc.compeptide.comwuxiapptec.com. ESI-MS allows for the direct measurement of this mass, confirming the presence of the compound. When analyzing peptides, ESI-MS can detect the mass increase of +45 Da corresponding to the nitro group addition to tyrosine bmbreports.orgacs.orgcore.ac.uk.

Table 2: ESI-MS Properties of this compound

PropertyValueReference
Molecular Formula C₂₄H₂₀N₂O₇ sigmaaldrich.comacmec.com.cn
Molecular Weight 448.42 Da sigmaaldrich.comacmec.com.cn
CAS Number 136590-09-5 sigmaaldrich.comacmec.com.cn
Ionization Mode ESI (positive/negative) ebrary.netbmbreports.org

Tandem Mass Spectrometry (MS/MS) for Sequence Analysis of Nitrotyrosine-Containing Peptides

Tandem Mass Spectrometry (MS/MS), commonly employing Collision-Induced Dissociation (CID), is essential for sequencing peptides and localizing post-translational modifications like nitrotyrosine. In MS/MS, peptide ions are selected, fragmented, and the resulting fragment ions are analyzed. The presence of the nitro group on tyrosine can influence fragmentation patterns, but the nitro group itself is generally retained during CID ebrary.netnih.gov. A key indicator for nitrotyrosine is the presence of a characteristic immonium ion at m/z 181.1, distinct from the immonium ion of unmodified tyrosine at m/z 136.1 nih.gov. Analyzing the fragmentation spectra allows researchers to confirm the sequence of the peptide and identify the specific tyrosine residue that has been nitrated. Other fragmentation techniques like Electron Capture Dissociation (ECD) and Metastable Atom-Activated Dissociation (MAD) have also been explored, showing different behaviors with nitrotyrosine-containing peptides, sometimes leading to neutral losses or altered backbone cleavage patterns acs.orgwvu.educore.ac.ukacs.org.

Table 3: MS/MS Fragmentation Characteristics for Nitrotyrosine Detection

CharacteristicValue / DescriptionReference
Mass Addition of Nitro Group +45 Da bmbreports.orgacs.org
Nitrotyrosine Immonium Ion m/z 181.1 nih.gov
Tyrosine Immonium Ion m/z 136.1 nih.gov
CID Fragmentation of Nitro Group Generally stable, modification retained ebrary.netnih.gov
Hydrophobicity Impact Increased hydrophobicity of nitrotyrosine-containing peptides leads to longer retention times in LC-MS/MS nih.gov. nih.gov

Multiple Reaction Monitoring (MRM) for Sensitive Detection of Derivatized Peptides

Multiple Reaction Monitoring (MRM) is a highly sensitive and specific targeted proteomics technique used for the quantification of peptides, including those with post-translational modifications like nitrotyrosine. In MRM, specific precursor-product ion transitions (a pair of mass-to-charge ratios, m/z, from Q1 to Q3) are monitored. This targeted approach allows for the precise detection and quantification of specific peptides within complex biological matrices nih.govumich.edunih.gov. MRM assays are developed by selecting unique peptide sequences and their characteristic fragment ions. The presence of nitrotyrosine can be specifically targeted by selecting transitions that are indicative of the modified peptide, often using stable isotope-labeled (SIL) peptides as internal standards for accurate quantification umich.edunih.gov. This method is particularly valuable for identifying and quantifying low-abundance nitrotyrosine-containing peptides in biological samples, serving as biomarkers for oxidative stress or disease states nih.govfrontiersin.orgjst.go.jpjpt.com.

Table 4: Example MRM Transitions for Targeted Nitrotyrosine Peptide Detection

Peptide ComponentPrecursor Ion (Q1)Fragment Ion (Q3)NotesReference
Hypothetical Peptide with Nitrotyrosine[Peptide+NO₂]z+[Fragment Ion]+Monitoring specific b- or y-ions derived from the nitrotyrosine-containing peptide. nih.govumich.edu
Hypothetical Peptide with Nitrotyrosine[Peptide+NO₂]z+m/z 181.1Detection of the nitrotyrosine immonium ion as a characteristic fragment. nih.gov
SIL Standard Peptide[Peptide+NO₂+Isotopes]z+[Fragment Ion+Isotopes]+Labeled standard for accurate quantification. umich.edunih.gov

Compound List:

this compound

Optical Spectroscopy for Functional and Environmental Sensing

Circular Dichroism (CD) Spectroscopy for Secondary Structure Content of Peptides

Circular Dichroism (CD) spectroscopy is a fundamental technique for elucidating the secondary structure of peptides and proteins. It operates by measuring the differential absorption of left and right circularly polarized light by chiral molecules. In the far-UV region (typically 190-250 nm), the peptide backbone exhibits characteristic spectral signatures that are highly sensitive to its conformational state, allowing for the identification of structures such as α-helices, β-sheets, β-turns, and random coils nih.govthermofisher.comunifi.it.

α-Helices are typically characterized by strong negative bands (minima) around 208 nm and 222 nm, and a positive band (maximum) around 190 nm nih.govmdpi.com.

β-Sheets generally display a negative band around 217 nm and a positive band around 195 nm frontiersin.orgresearchgate.net.

Random Coils usually present a broad negative band with a minimum around 195-200 nm thermofisher.com.

Data Table: Characteristic CD Spectral Features and Influence of Modifications

Secondary Structure / ModificationCharacteristic CD Minima (nm)Characteristic CD Maxima (nm)Notes on Influence of D-amino acids/Nitration
α-Helix208, 222190D-amino acids may lead to less ordered helices mdpi.com.
β-Sheet217195D-amino acid substitution can shift structure from β-sheet scirp.org.
Random Coil195-200N/A
Nitrotyrosine IncorporationVariesVariesMay have limited effect on secondary structure nih.govresearchgate.net.
D-Amino Acid IncorporationVariesVariesCan induce conformational changes mdpi.comscirp.org.

Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) Spectroscopy for Vibrational Analysis

Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy is a versatile technique employed for the vibrational analysis of molecules, including peptides. It facilitates the direct examination of samples in solid or liquid states with minimal preparation acs.orgslideshare.netslideshare.net. The method operates on the principle of total internal reflection of infrared radiation within an ATR crystal, which generates an evanescent wave that penetrates the sample surface. The absorption of infrared radiation by the sample at frequencies corresponding to specific molecular vibrations yields a unique spectral fingerprint, enabling the identification of functional groups and providing insights into molecular structure and interactions thermofisher.comacs.orgslideshare.net.

When analyzing peptides that incorporate this compound, ATR-FTIR spectroscopy is instrumental in identifying key functional groups:

Peptide Backbone: The characteristic Amide I band , primarily resulting from C=O stretching vibrations, typically appears in the range of 1600–1700 cm⁻¹ thermofisher.comresearchgate.netresearchgate.netmdpi.com. Its precise position is highly sensitive to the peptide's secondary structure; for instance, α-helices often show bands around 1650–1656 cm⁻¹, while β-sheets exhibit bands around 1620–1640 cm⁻¹ or 1670–1690 cm⁻¹ researchgate.netrsc.orgdoi.org. The Amide II band , arising from N-H bending and C-N stretching vibrations, is generally observed around 1510–1580 cm⁻¹ researchgate.netresearchgate.netmdpi.com.

Fmoc Protecting Group: The carbonyl group (C=O) within the Fmoc moiety typically exhibits an absorption band around 1700 cm⁻¹ mtsu.edu.

Nitro Group (-NO₂): This functional group is characterized by strong absorption bands corresponding to asymmetric stretching vibrations (approximately 1530–1570 cm⁻¹) and symmetric stretching vibrations (approximately 1350–1380 cm⁻¹) slideshare.netresearchgate.netmdpi.complutusias.com.

Research findings underscore the utility of ATR-FTIR in confirming the presence and structural context of these functional groups within peptide assemblies and modified amino acids. For example, studies involving Fmoc-protected dipeptides utilize ATR-FTIR to investigate their self-assembly and gelation, correlating spectral features with structural organization acs.orgrsc.orgmanchester.ac.uk. The identification of specific vibrational frequencies associated with the nitro group provides direct evidence of its presence and chemical environment within the modified tyrosine residue.

Data Table: Characteristic ATR-FTIR Absorption Frequencies of Functional Groups in this compound and its Derivatives

Functional GroupCharacteristic Wavenumber (cm⁻¹)Primary Vibration TypeSignificance in this compound
Peptide Backbone
Amide I (C=O stretch)1600–1700C=O stretchingSensitive to secondary structure
Amide II (N-H bend/C-N)1510–1580N-H bending, C-N stretchingIndicates peptide bond presence
Fmoc Group
Carbonyl (C=O)~1700C=O stretchingIdentifies Fmoc protection
Nitro Group (-NO₂)
Asymmetric N=O stretch1530–1570N=O stretching (asymmetric)Confirms nitration of tyrosine
Symmetric N=O stretch1350–1380N=O stretching (symmetric)Confirms nitration of tyrosine
Tyrosine Side Chain
Phenolic OH stretch~3300-3500O-H stretchingPresent in tyrosine
Aromatic Ring~1600, ~1500C=C stretchingCharacteristic of aromatic ring

(Note: Wavenumber values are approximate and can vary based on the specific molecular environment and experimental conditions.)

V. Computational and Theoretical Approaches in Fmoc D Tyr 3 No2 Oh Research

Molecular Dynamics Simulations of Nitrotyrosine-Containing Peptides and Proteins

Molecular dynamics (MD) simulations provide a powerful tool to investigate the conformational dynamics and intermolecular interactions of peptides and proteins containing 3-nitrotyrosine (B3424624). These simulations can reveal how the presence of the nitro group alters the local and global structure of a peptide or protein.

Recent research has employed MD simulations to study the impact of 3-nitrotyrosine residues on the intermolecular interaction pockets of proteins like human fibrinogen. researchgate.net These simulations can track the movements of atoms over time, providing insights into how nitration affects protein-protein interactions and the stability of protein complexes. researchgate.netresearchgate.net By analyzing trajectories, root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and radius of gyration (Rg), researchers can quantify the changes in flexibility and compactness of the molecule upon nitration. researchgate.net

Key Research Findings from MD Simulations:

Altered Hydrogen Bonding: The nitro group can participate in or disrupt existing hydrogen bond networks, leading to significant conformational changes.

Modified Electrostatic Potential: The electron-withdrawing nature of the nitro group alters the electrostatic surface of the peptide, which can influence interactions with other molecules.

Changes in Solvent Accessibility: The introduction of the bulky nitro group can modify the solvent-accessible surface area of the tyrosine residue and its neighboring amino acids. researchgate.net

Table 1: Parameters often analyzed in MD simulations of nitrotyrosine-containing peptides.
ParameterDescriptionSignificance
RMSD (Root-Mean-Square Deviation) Measures the average distance between the atoms of superimposed protein structures.Indicates conformational stability over the simulation time.
RMSF (Root-Mean-Square Fluctuation) Measures the deviation of each particle from its time-averaged position.Highlights flexible regions of the peptide or protein.
Radius of Gyration (Rg) Represents the root mean square distance of the atoms from their common center of mass.Provides insight into the overall compactness of the structure.
Hydrogen Bond Analysis Identifies the formation and breaking of hydrogen bonds throughout the simulation.Crucial for understanding structural stability and interactions.
Solvent Accessible Surface Area (SASA) The surface area of a biomolecule that is accessible to a solvent.Reveals changes in the exposure of residues to the solvent upon modification.

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, such as those based on density functional theory (DFT), are employed to investigate the electronic properties of 3-nitrotyrosine. researchgate.net These methods provide a detailed understanding of the molecule's electronic structure, which governs its reactivity and spectroscopic properties. researchgate.netnih.gov

Theoretical studies have been conducted to investigate the structural, vibrational, and electronic properties of nitrotyrosine. researchgate.net By optimizing the geometry and calculating vibrational frequencies, researchers can predict the infrared spectrum of the molecule. researchgate.net Furthermore, calculations of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies provide insights into the molecule's chemical reactivity and electron-donating/accepting capabilities.

Data from Quantum Chemical Calculations on 3-Nitrotyrosine:

Computational MethodPropertyCalculated ValueReference
PM3Heat of Formation-85.3 kcal/mol researchgate.net
PM3Dipole Moment6.78 Debye researchgate.net
PM3HOMO Energy-9.2 eV researchgate.net
PM3LUMO Energy-1.5 eV researchgate.net

These calculations are crucial for understanding the mechanisms of reactions involving 3-nitrotyrosine, such as its formation via the reaction of a tyrosyl radical with nitrogen dioxide. researchgate.net

Structure-Based Design Principles for Optimizing Modified Peptides

The unique properties of 3-nitrotyrosine can be harnessed in the design of novel peptides with specific functions. Structure-based design principles, informed by computational modeling, guide the strategic placement of 3-nitrotyrosine residues to achieve desired outcomes.

One notable example is the design of a protein motif that is responsive to tyrosine nitration. nih.gov In this work, nitrotyrosine was used to replace a conserved glutamic acid in an EF-Hand metal-binding motif. The design took advantage of the chemical differences between a neutral phenol (B47542) and an anionic nitrophenolate, with the latter being capable of bidentate interactions with a metal ion. nih.gov This resulted in a peptide with significantly increased terbium affinity upon tyrosine nitration, demonstrating the potential for creating sensors for tyrosine nitration events. nih.gov

Principles for Structure-Based Design with 3-Nitrotyrosine:

Metal Ion Coordination: The phenolate (B1203915) and nitro groups of deprotonated 3-nitrotyrosine can act as ligands for metal ions, enabling the design of metal-binding peptides. nih.gov

Fluorescence Quenching: Nitrotyrosine is an efficient quencher of fluorescence. nih.gov This property can be utilized to design "turn-off" fluorescent sensors where nitration leads to a decrease in fluorescence intensity. nih.gov

Modulation of Protein-Protein Interactions: The introduction of a 3-nitrotyrosine can either enhance or disrupt protein-protein interactions, depending on the specific location and chemical environment. Computational docking and MD simulations can predict these effects. researchgate.net

Prediction of Spectroscopic Signatures and Their Environmental Dependencies

Computational methods are instrumental in predicting and interpreting the spectroscopic signatures of peptides containing 3-nitrotyrosine. The absorption and fluorescence properties of 3-nitrotyrosine are highly dependent on its protonation state and the surrounding microenvironment. nih.govnih.gov

3-Nitrotyrosine has a pKa value for its phenolic hydroxyl group that is significantly lower than that of tyrosine, making it partially ionized at physiological pH. nih.gov The protonated (phenol) and deprotonated (phenolate) forms have distinct absorption spectra. nih.gov Quantum chemical calculations can predict these spectra and how they are influenced by factors such as solvent polarity and hydrogen bonding.

Spectroscopic Properties of 3-Nitrotyrosine:

PropertyConditionWavelength/CharacteristicReference
AbsorptionLow pH (protonated)276 nm and 357 nm nih.gov
AbsorptionHigh pH (deprotonated)430 nm nih.gov
FluorescenceGeneralEssentially non-fluorescent nih.govnih.gov

The unique spectroscopic properties of 3-nitrotyrosine make it a useful probe for studying protein-protein interactions using techniques like Fluorescence Resonance Energy Transfer (FRET). nih.govnih.gov In FRET, the tryptophan residues of one protein can act as donors, and a strategically placed 3-nitrotyrosine on an interacting peptide can serve as an acceptor, leading to a measurable quenching of the tryptophan fluorescence upon binding. nih.govnih.gov

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.